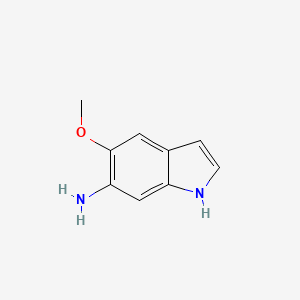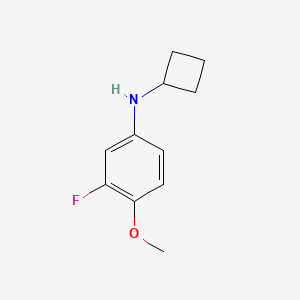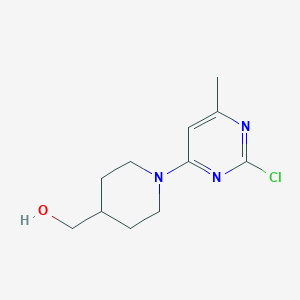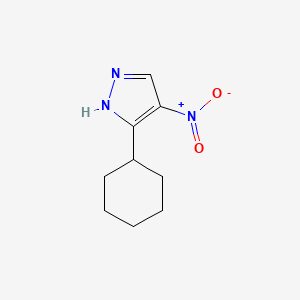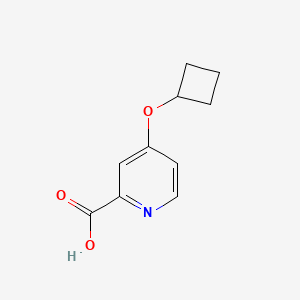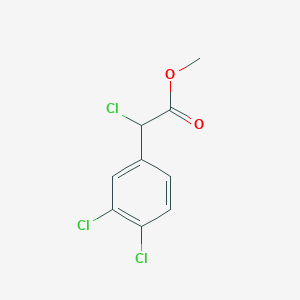
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate
Overview
Description
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate is an organic compound with the molecular formula C9H7Cl3O2 It is a chlorinated ester that features a dichlorophenyl group attached to a chloroacetate moiety
Mechanism of Action
Target of Action
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate is a complex organic compoundSimilar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s likely that it interacts with its targets through a process of binding and unbinding, leading to changes in the function of the target molecules . This can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can be diverse and depend on the specific pathway and cell type involved.
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract or lungs, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine or feces . These properties can significantly impact the bioavailability of the compound and its ability to reach its targets.
Result of Action
Similar compounds have been known to cause a variety of effects, ranging from changes in cell signaling and function to cytotoxic effects . The specific effects depend on the nature of the compound’s interaction with its targets and the specific cell types involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can influence the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as blood flow, tissue type, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate typically involves the esterification of 2-chloro-2-(3,4-dichlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-2-(3,4-dichlorophenyl)acetic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Hydrolysis: 2-chloro-2-(3,4-dichlorophenyl)acetic acid.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with anti-inflammatory or antimicrobial properties.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
- Methyl 2-chloro-2-(4,5-dichlorophenyl)acetate
- 3,4-Dichloromethylphenidate
Uniqueness
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate is unique due to the specific positioning of the chloro groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-chloro-2-(3,4-dichlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJZIHFRZPQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


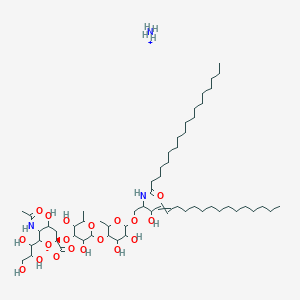
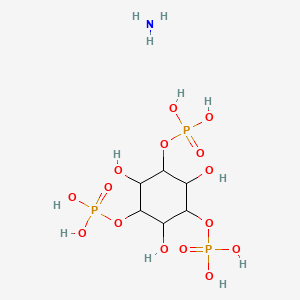
![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)

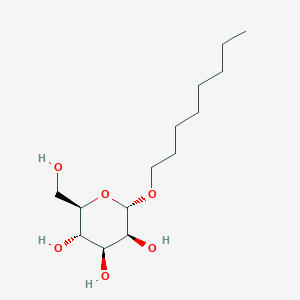
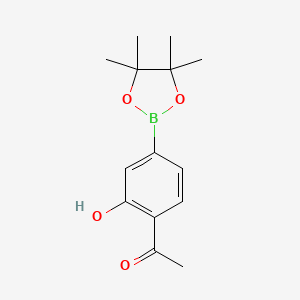
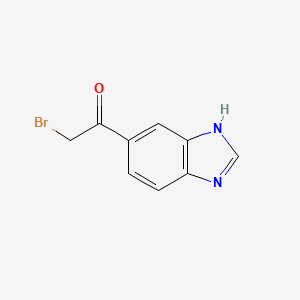
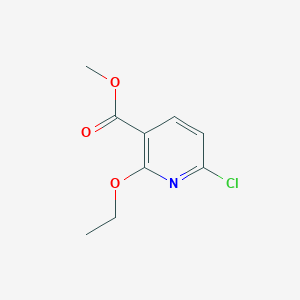
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B3093647.png)
